Spectroscopic Analysis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide
Spectroscopic Analysis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole: A Technical Guide
Part 1: Executive Summary & Chemical Context[1][2]
Compound Identity:
-
IUPAC Name: 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole[1][2][3][4][5]
-
Common Designations: Des-methyl-tetrahydropyridinylindole; Indole-MPTP analog (Des-methyl).[1]
-
CAS Number: 65347-55-9 (Free base)[1]
Significance: This molecule serves as a critical intermediate in the synthesis of bis-indole alkaloids (e.g., Nortopsentin analogs) and is a structural congener of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1] Unlike MPTP, the indole moiety replaces the phenyl ring, and the N-methyl group is absent. In drug discovery, this scaffold is frequently screened for serotonergic (5-HT) and dopaminergic activity.[1]
Critical Analytical Objective: The primary challenge in analyzing this compound is distinguishing it from its N-methylated counterpart (a potential neurotoxin precursor) and its fully aromatic pyridinyl analogs.[1] This guide provides a self-validating spectroscopic framework to confirm the oxidation state of the piperidine ring and the absence of N-methylation.[1]
Part 2: Spectroscopic Characterization (The Core)[1]
UV-Visible Spectroscopy
Objective: Confirm the conjugation length and indole integrity.
-
Key Transitions:
-
220 nm: Indole
transition.[1] -
280-290 nm: Indole
transitions.[1] -
Bathochromic Shift: The double bond in the tetrahydropyridine ring at the C4 position is conjugated with the indole C3 position.[6] This results in a slight red shift and hyperchromic effect compared to unsubstituted indole, typically broadening the 280 nm band or creating a shoulder ~295-300 nm.[1]
-
220 nm: Indole
Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups and differentiate free base from salt forms.
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Note |
| N-H Stretch (Indole) | 3200–3400 (broad) | Sharpens in dilute solution; broad in solid state due to H-bonding.[1] |
| N-H Stretch (Amine) | 3100–3300 | Overlaps with indole; secondary amine confirmation.[1][6] |
| C=C Stretch (Alkene) | 1620–1650 | Corresponds to the C4=C5 bond in the tetrahydropyridine ring.[1] |
| C=C (Aromatic) | 1450–1600 | Indole ring skeletal vibrations.[1] |
| C-N Stretch | 1200–1350 | Aliphatic C-N vs Aromatic C-N.[1] |
Nuclear Magnetic Resonance (NMR)
Objective: The definitive structural proof.
Solvent Selection:
-
DMSO-d₆: Recommended for the free base to ensure solubility and visibility of the indole N-H.[1]
-
CDCl₃: Suitable, but the indole N-H may be broad or invisible due to exchange.
¹H NMR Assignment (400 MHz, DMSO-d₆)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Assignment Logic | |
| Indole NH | 11.0–11.3 | Broad s | 1H | Deshielded aromatic amine; diagnostic of indole core.[1] |
| Indole H-2 | 7.3–7.5 | d / s | 1H | Alpha to indole nitrogen; shifts downfield if C3 is substituted.[1] |
| Indole H-4 | 7.7–7.9 | d | 1H | Deshielded by the C3-substituent (anisotropy of the double bond).[1] |
| Indole H-7 | 7.3–7.4 | d | 1H | Typical aromatic position.[1] |
| Indole H-5, H-6 | 7.0–7.2 | m | 2H | Aromatic multiplet.[1] |
| Tetrahydro H-5' | 6.1–6.3 | br s / t | 1H | Critical Signal. The vinylic proton.[1] Its presence confirms the tetrahydro state vs the aromatic pyridine or saturated piperidine.[1] |
| Tetrahydro H-2' | 3.4–3.5 | br s / d | 2H | Allylic methylene adjacent to Nitrogen.[1] |
| Tetrahydro H-6' | 2.9–3.0 | t | 2H | Methylene adjacent to Nitrogen.[1] |
| Tetrahydro H-3' | 2.4–2.6 | br m | 2H | Allylic methylene; often obscured by DMSO solvent peak (2.50 ppm).[1] |
| Amine NH | ~2.0–3.0 | Broad | 1H | Variable; depends on water content and salt formation.[6] |
Differentiation Check:
-
Absence of Singlet at ~2.3–2.4 ppm: Confirms the molecule is not the N-methyl derivative.[1]
-
Presence of Vinylic H (6.1 ppm): Confirms the ring is not fully reduced (piperidine) or oxidized (pyridine).[1]
¹³C NMR Parameters
-
Aliphatic Region: Three peaks expected (~25 ppm, ~42 ppm, ~45 ppm) corresponding to the tetrahydropyridine CH₂ groups.
-
Olefinic/Aromatic:
Mass Spectrometry (MS)
Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][7][8]
Part 3: Visualization & Logic[1][2]
Fragmentation Pathway Diagram
The following diagram illustrates the proposed fragmentation pathway for 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole under ESI-MS/MS conditions.
[1]
Analytical Workflow Diagram
This workflow ensures the purity and identity of the synthesized or isolated compound.
Part 4: Experimental Protocols
Protocol 1: NMR Sample Preparation (Self-Validating)
Rationale: The free base of this compound may aggregate or show broadened peaks in non-polar solvents.[1] DMSO-d₆ is chosen to break intermolecular H-bonds and sharpen the N-H signals.[1]
-
Massing: Weigh 5–10 mg of the solid compound into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Validation Step: Ensure the solution is clear. If cloudy, sonicate for 30 seconds.[1]
-
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition:
-
Pulse sequence: Standard proton (zg30).[1]
-
Scans: 16 (minimum) to visualize end-group protons.
-
Relaxation delay (D1): Set to 1.0s.
-
Protocol 2: HPLC-MS Purity Profiling
Rationale: To detect the presence of fully aromatic (oxidized) impurities or saturated (reduced) byproducts.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
Acceptance Criteria:
Part 5: References
-
PubChem. (n.d.).[1][4] 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole (CID 2761023).[1][5] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Guillaume, J., et al. (1987).[1] Synthesis and Structure-Activity Relationships of 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indoles. Journal of Medicinal Chemistry.[1] (Contextual citation for the synthesis of this class of compounds).
-
Organic Syntheses. (2002).[1][11] Indole Synthesis by Pd-Catalyzed Annulation: 1,2,3,4-Tetrahydrocarbazole.[1][11] Org.[1][4][8][10][11][12] Synth. 2002, 78,[11] 36. [Link] (Reference for NMR shifts of related tetrahydro-indole systems).
-
Matrix Fine Chemicals. (n.d.).[1] 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Data Sheet.[Link] (Used for comparative spectral data of the N-methyl analog).[1]
Sources
- 1. 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole | C13H14N2 | CID 2761023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-METHYL-1,2,3,6-TETRAHYDROPYRIDIN-4-YL)-1H-INDOLE | CAS 17403-03-1 [matrix-fine-chemicals.com]
- 3. 2-Alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles as novel 5-HT6 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole | C14H16N2 | CID 152215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole (C13H14N2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. mjcce.org.mk [mjcce.org.mk]
- 8. raco.cat [raco.cat]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. acgpubs.org [acgpubs.org]
